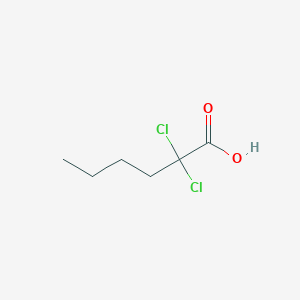

2,2-dichlorohexanoic Acid

描述

2,2-Dichlorohexanoic acid is an organic compound with the molecular formula C6H10Cl2O2 It is a derivative of hexanoic acid, where two chlorine atoms are substituted at the second carbon position

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-dichlorohexanoic acid typically involves the chlorination of hexanoic acid. One common method is the reaction of hexanoic acid with chlorine gas in the presence of a suitable catalyst, such as iron(III) chloride, under controlled temperature conditions. The reaction proceeds as follows:

C6H12O2+Cl2→C6H10Cl2O2+H2

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction parameters, leading to higher yields and purity of the final product. The process involves the continuous feeding of hexanoic acid and chlorine gas into the reactor, with the reaction mixture being constantly stirred and maintained at an optimal temperature.

化学反应分析

Types of Reactions: 2,2-Dichlorohexanoic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into less chlorinated derivatives.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed.

Major Products Formed:

Oxidation: Formation of hexanoic acid derivatives.

Reduction: Formation of partially chlorinated hexanoic acids.

Substitution: Formation of hexanoic acid derivatives with different functional groups.

科学研究应用

2,2-Dichlorohexanoic acid has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

Biology: It is studied for its potential effects on biological systems, including its role as a metabolic inhibitor.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the manufacture of specialty chemicals and as a precursor for agrochemicals.

作用机制

The mechanism of action of 2,2-dichlorohexanoic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The presence of chlorine atoms enhances its reactivity, allowing it to participate in various biochemical reactions.

相似化合物的比较

- 2,2-Dichloropropanoic acid

- 2,2-Dichlorobutanoic acid

- 2,2-Dichloropentanoic acid

Comparison: Compared to these similar compounds, 2,2-dichlorohexanoic acid has a longer carbon chain, which can influence its physical and chemical properties. Its unique structure makes it more suitable for specific applications, particularly in industrial and research settings.

生物活性

2,2-Dichlorohexanoic acid (DCHA) is a chlorinated organic compound with significant implications in environmental science and biological research. Its structure consists of a six-carbon chain with two chlorine atoms attached to the second carbon, which influences its reactivity and biological interactions. This article explores the biological activity of DCHA, focusing on its degradation pathways, toxicity, and potential applications in bioremediation.

- Molecular Formula : C₆H₈Cl₂O₂

- Molecular Weight : 183.04 g/mol

- CAS Number : 18240-70-5

Biological Activity Overview

DCHA exhibits various biological activities, primarily due to its halogenated structure, which can interact with biological systems in unique ways. The following sections detail its degradation by microorganisms, toxicity profiles, and potential for bioremediation.

Microbial Degradation

Research has shown that certain bacteria can utilize DCHA as a carbon source, leading to its biodegradation. A notable study isolated a bacterial strain identified as Enterobacter sp., which demonstrated the ability to degrade DCHA effectively. The strain was able to grow in minimal media containing DCHA, producing dehalogenase enzymes that facilitate the breakdown of the compound.

Key Findings :

- Enterobacter sp. showed a growth rate of 0.48 μmol Cl/mL when cultured with 20 mM DCHA.

- The strain was isolated from soil samples in agricultural areas where haloacids were previously used, indicating a natural adaptation to such environments .

| Bacterial Strain | Growth Rate (μmol Cl/mL) | Optimal Concentration (mM) |

|---|---|---|

| Enterobacter sp. | 0.48 | 20 |

Toxicity and Environmental Impact

DCHA's toxicity has been a subject of concern due to its potential effects on human health and ecosystems. Studies indicate that exposure to DCHA can lead to metabolic disruptions in various organisms.

Toxicological Studies :

- In vitro studies have shown that DCHA can inhibit critical metabolic pathways in bacteria and higher organisms.

- The compound has been associated with dermal absorption risks, particularly among agricultural workers exposed to chlorinated herbicides .

Case Studies

- Bacterial Isolation and Characterization : A study conducted by Edbeib et al. (2020) focused on isolating bacteria capable of degrading haloalkanoic acids, including DCHA. The isolated Enterobacter sp. demonstrated significant potential for bioremediation applications due to its efficiency in degrading chlorinated compounds .

- Environmental Monitoring : Research highlighted the persistence of chlorinated compounds like DCHA in groundwater systems, emphasizing the need for effective biodegradation strategies to mitigate long-term environmental impacts .

Potential Applications

The ability of specific bacterial strains to degrade DCHA presents opportunities for bioremediation strategies aimed at detoxifying contaminated environments. Utilizing Enterobacter sp. as a bioremediation agent could enhance the detoxification processes for areas impacted by agricultural runoff containing chlorinated compounds.

属性

IUPAC Name |

2,2-dichlorohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10Cl2O2/c1-2-3-4-6(7,8)5(9)10/h2-4H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNWRQGGFKSSJSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)O)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10369175 | |

| Record name | 2,2-dichlorohexanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18240-70-5 | |

| Record name | 2,2-dichlorohexanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10369175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。